N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide
Description
This compound belongs to the benzo[b][1,4]oxazepine class, characterized by a fused benzoxazepine core substituted with a 2,4-dimethylbenzenesulfonamide group. The sulfonamide group is a common pharmacophore in medicinal chemistry, often contributing to hydrogen-bonding interactions with enzymes or receptors.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-12-5-8-17(13(2)9-12)26(23,24)21-14-6-7-16-15(10-14)20-18(22)19(3,4)11-25-16/h5-10,21H,11H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOQNMZPMDMGMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide is a complex organic compound belonging to the sulfonamide class. Its unique structural features suggest potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The compound is characterized by a fused bicyclic structure containing an oxazepine ring and a sulfonamide group. Its molecular formula is with a molecular weight of 324.4 g/mol. The chemical structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity across various therapeutic targets. Notably:
- Inhibition of Carbonic Anhydrase Isoforms : Similar compounds have shown inhibition of metalloenzyme carbonic anhydrase (CA) isoforms (hCA I, II, IV and IX), which are implicated in tumor progression and metastasis. For instance, derivatives of sulfonamides have demonstrated KIs in the range of 2.6–598.2 nM for hCA II and 16.1–321 nM for hCA IX .
- Antiproliferative Activity : The compound has been evaluated for its antiproliferative effects against various cancer cell lines including breast cancer (MCF-7) and colorectal cancer (Caco-2). A related derivative was found to have an IC50 of 3.96 μM against MCF-7 cells .
- Apoptotic Mechanism Induction : Studies have shown that certain sulfonamides can induce apoptosis in cancer cells through intrinsic mitochondrial pathways. This mechanism involves upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
Case Study 1: Anticancer Activity
A study investigated the effects of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) derivatives on MCF-7 cells. The results indicated that these compounds significantly reduced cell viability and induced apoptosis through mitochondrial pathways.
Case Study 2: Antibacterial Properties
Another series of studies focused on related compounds exhibiting antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. These compounds displayed comparable or superior efficacy to standard antibiotics .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin). Theoretical models suggest favorable permeability profiles and low toxicity potential based on structural characteristics .
Summary Table of Biological Activities
Scientific Research Applications
Biological Activities
Research has indicated several promising biological applications for this compound:
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it can effectively inhibit both Gram-positive and Gram-negative bacteria.
- Case Study : In vitro tests demonstrated a minimum inhibitory concentration (MIC) ranging from 10–50 µg/mL for several derivatives of similar compounds, indicating potent antimicrobial activity.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity through mechanisms such as apoptosis induction in cancer cells.
- Case Study : In vitro assays on human cancer cell lines revealed that concentrations as low as 25 µM could induce significant apoptosis, confirmed by flow cytometry analysis showing increased annexin V staining in treated cells.
Neuroprotective Effects
Emerging evidence supports the neuroprotective potential of benzoxazepine derivatives, including this compound. It may protect neuronal cells from oxidative stress and inflammation.
- Case Study : A recent study indicated that treatment with the compound reduced cell death by approximately 40% compared to control groups in models of oxidative stress-induced neuronal injury.
Data Table: Biological Activities Overview
| Activity Type | MIC (µg/mL) | Notes |
|---|---|---|
| Antimicrobial | 10–50 | Effective against Gram-positive/negative bacteria |
| Anticancer | 25 | Induces apoptosis in cancer cell lines |
| Neuroprotective | N/A | Reduces oxidative stress-induced cell death |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Compound A : (S)-5-benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide (GSK2982772)
- Key Differences :
- Substituents : GSK2982772 features a triazole-carboxamide group instead of a benzenesulfonamide.
- Methyl Group Position : The target compound has 3,3-dimethyl groups on the oxazepine ring, whereas GSK2982772 has a single 5-methyl group.
- Functional Impact :
- GSK2982772 is a potent RIPK1 inhibitor with demonstrated efficacy in reducing TNF-dependent cytokines in human ulcerative colitis (UC) models .
- The benzenesulfonamide group in the target compound may alter target selectivity (e.g., toward carbonic anhydrases or kinases with sulfonamide-binding pockets) and solubility due to its polar sulfonyl moiety.
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | GSK2982772 |
|---|---|---|
| Molecular Weight | ~432.5 g/mol | ~410.4 g/mol |
| LogP (Predicted) | ~3.2 (higher lipophilicity) | ~2.8 |
| Hydrogen Bond Acceptors | 6 | 7 |
| Key Functional Groups | Benzenesulfonamide, dimethyl-oxazepine | Triazole-carboxamide, benzyl-oxazepine |
- The dimethyl groups on the oxazepine ring may enhance metabolic stability by blocking oxidation sites compared to GSK2982772’s single methyl group .
Structural Validation and Crystallographic Insights
Comparative analysis with GSK2982772’s X-ray structures (e.g., PDB: 6TKO) could reveal differences in oxazepine ring puckering or sulfonamide/triazole orientation, impacting target engagement.
Q & A
Q. What are the critical steps in synthesizing this compound, and how can purity be ensured at each stage?
The synthesis typically involves multi-step organic reactions, starting with the construction of the tetrahydrobenzo[b][1,4]oxazepine core followed by sulfonamide coupling. Key steps include:
- Controlled conditions : Use inert atmospheres (e.g., nitrogen) and precise temperature control to minimize side reactions .
- Purification : Column chromatography or recrystallization is essential after each step. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) monitor intermediate purity .
- Characterization : Confirm structural integrity at each stage via / NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy .
Q. How do solvent choice and reaction temperature influence the yield of sulfonamide coupling?
- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in sulfonamide formation, while non-polar solvents (e.g., toluene) may reduce byproducts in cyclization steps .
- Temperature optimization : Lower temperatures (0–5°C) stabilize reactive intermediates during coupling, while higher temperatures (80–100°C) accelerate ring-closing reactions .
- Yield tracking : Use kinetic studies to identify optimal reaction windows and avoid decomposition .
Q. What spectroscopic methods are most reliable for confirming the compound’s structure?
- NMR spectroscopy : NMR identifies proton environments (e.g., dimethyl groups at 1.2–1.5 ppm, aromatic protons at 6.8–7.5 ppm). NMR resolves carbonyl (170–180 ppm) and sulfonamide (115–125 ppm) signals .
- Mass spectrometry : HRMS confirms molecular weight (e.g., [M+H] at m/z 430–450 range) .
- X-ray crystallography : Resolves stereochemistry of the oxazepine ring and sulfonamide orientation .
Advanced Research Questions
Q. How can conflicting data on reaction pathways be resolved?
Conflicts often arise in mechanistic studies (e.g., competing oxidation vs. reduction pathways). Methodological approaches include:
- Isotopic labeling : Use -labeled reagents to track oxygen incorporation in the oxazepine carbonyl group .
- Computational modeling : Density functional theory (DFT) calculations predict transition states and validate experimental kinetics .
- Cross-validation : Compare results from multiple techniques (e.g., HPLC for product distribution, NMR for intermediate trapping) .
Q. What strategies optimize the compound’s synthetic route for scalability?
- Continuous flow chemistry : Reduces reaction time and improves reproducibility for large-scale synthesis .
- Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling to enhance regioselectivity .
- Process analytical technology (PAT) : Real-time monitoring via inline IR or Raman spectroscopy ensures consistent quality .
Q. How does substitution at the oxazepine ring influence biological activity?
-
Structure-activity relationship (SAR) studies :
Substituent Position Effect on Activity Reference Allyl N5 Enhances enzyme inhibition Ethoxy Benzamide Improves solubility Chloro Sulfonamide Increases cytotoxicity -
Biological assays : Use enzyme kinetics (e.g., IC determination) and molecular docking to correlate structural modifications with target binding .
Q. How can contradictory solubility data in different solvents be reconciled?
- Solubility profiling : Conduct systematic studies in DMSO, methanol, and aqueous buffers (pH 4–10) using UV-Vis spectroscopy .
- Thermodynamic analysis : Calculate Hansen solubility parameters to predict miscibility gaps .
- Crystallography : Identify polymorphic forms that alter solubility profiles .
Q. What methodologies validate the compound’s stability under biological assay conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
